molecular formula C22H15F6N3O3S B12628530 C22H15F6N3O3S

C22H15F6N3O3S

Cat. No.: B12628530
M. Wt: 515.4 g/mol
InChI Key: GTFHIKIAIVQZTM-UHFFFAOYSA-N
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Description

The compound with the molecular formula C22H15F6N3O3S is a small molecule drug developed by Henan University. It is primarily researched for its potential therapeutic applications, particularly in the treatment of infectious diseases such as Staphylococcus aureus infections . This compound is characterized by its complex structure, which includes multiple functional groups that contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions. This may include the use of aromatic amines and fluorinated aromatic compounds.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of C22H15F6N3O3S would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

C22H15F6N3O3S: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

C22H15F6N3O3S: has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is focused on its therapeutic potential, particularly in treating infectious diseases and certain types of cancer.

    Industry: The compound may be used in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of C22H15F6N3O3S involves its interaction with specific molecular targets within the cell. The compound is believed to inhibit key enzymes or proteins involved in the growth and proliferation of infectious agents such as Staphylococcus aureus. This inhibition disrupts essential cellular processes, leading to the death of the pathogen .

Comparison with Similar Compounds

C22H15F6N3O3S: can be compared with other similar compounds based on its structure and biological activities. Some similar compounds include:

    C22H15F6N3O3: A structurally similar compound with slight variations in functional groups.

    C22H15F6N3O3S2: Another related compound with additional sulfur atoms.

    C22H15F6N3O4S: A compound with an extra oxygen atom, affecting its reactivity and biological activity.

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H15F6N3O3S

Molecular Weight

515.4 g/mol

IUPAC Name

5,7,8-trifluoro-1,1-dioxo-4-(pyridin-3-ylmethyl)-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1λ6,4-benzothiazine-6-carboxamide

InChI

InChI=1S/C22H15F6N3O3S/c23-16-15(21(32)30-14-5-1-4-13(9-14)22(26,27)28)17(24)19-20(18(16)25)35(33,34)8-7-31(19)11-12-3-2-6-29-10-12/h1-6,9-10H,7-8,11H2,(H,30,32)

InChI Key

GTFHIKIAIVQZTM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=C(N1CC3=CN=CC=C3)C(=C(C(=C2F)F)C(=O)NC4=CC=CC(=C4)C(F)(F)F)F

Origin of Product

United States

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